molecular formula C14H17ClO4 B1326043 Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate CAS No. 951886-69-4

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Cat. No.: B1326043
CAS No.: 951886-69-4
M. Wt: 284.73 g/mol
InChI Key: UVQDAZQAOCOGPP-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a high-purity chemical intermediate designed for research and development applications. This compound features a valerate ester backbone substituted with a 5-chloro-2-methoxyphenyl ketone group. The distinct electronic and steric properties imparted by the methoxy and chlorine substituents on the phenyl ring make this compound a valuable scaffold in medicinal chemistry and organic synthesis . In scientific research, this compound is primarily utilized as a key building block for the synthesis of more complex molecules. Its structure is amenable to various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, allowing for the creation of diverse compound libraries . Compounds within this class have demonstrated significant potential in anticancer research, showing cytotoxicity against a range of human tumor cell lines by potentially modulating cellular pathways and inducing apoptosis . Additionally, structural analogs have been investigated for antimicrobial and anti-inflammatory activities, suggesting this compound could serve as a precursor for developing new therapeutic agents . Researchers also employ this ester in the development of enzyme inhibitors and agrochemicals, such as fungicidal agents . The 5-oxovalerate chain can be functionalized or hydrolyzed to interact with biological targets, while the chloromethoxyphenyl moiety enhances lipophilicity and influences binding interactions . As with all our products, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQDAZQAOCOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245173
Record name Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate
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Molecular Weight

284.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-69-4
Record name Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetoacetic Ester Acylation and Deacetylation Route

A well-documented method for preparing 3-oxocarboxylic acid esters, which can be adapted for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, involves the acylation of an acetoacetic ester followed by deacetylation. This method is described in US Patent US5945559A and includes the following key steps:

  • Reactants : An acetoacetic ester (e.g., ethyl acetoacetate) is reacted with a carboxylic acid chloride derivative of the aromatic moiety (in this case, 5-chloro-2-methoxybenzoyl chloride or a suitable equivalent).
  • Catalysts and Additives : A calcium, barium, or strontium compound is used as a catalyst in an organic solvent.
  • Molar Ratios : The metal compound is used in 0.5 to 1.5 molar equivalents relative to the acid chloride; the acetoacetic ester is used in excess (2 to 8 molar equivalents).
  • Reaction Conditions : The acylation is performed under controlled temperature (10–120°C depending on the metal catalyst), followed by deacetylation by adding an alcohol (ethanol for ethyl esters) to remove the acetyl group.
  • Deacetylation : The alcohol used for deacetylation matches the ester alkyl group to prevent transesterification.
  • Purification : The product is washed with dilute sulfuric acid to remove metal salts and purified by distillation or recrystallization.
Parameter Details
Metal catalyst Calcium, Barium, or Strontium compounds
Molar ratio (metal:acid chloride) 0.5 to 1.5 equivalents
Molar ratio (acetoacetic ester:acid chloride) 2 to 8 equivalents
Deacetylation alcohol Ethanol (matching ester group)
Temperature (deacetylation) 80–110°C (calcium), 20–30°C (barium/strontium)
Reaction time 10–20 hours
Purification Acid wash, distillation, recrystallization

This method yields high purity 3-oxocarboxylic acid esters with minimized by-products and is adaptable for the synthesis of this compound by selecting the appropriate aromatic acid chloride.

Suzuki Coupling Approach Using (5-Chloro-2-methoxyphenyl)boronic Acid

An alternative and modern approach involves the use of Suzuki-Miyaura cross-coupling reactions to introduce the 5-chloro-2-methoxyphenyl group onto a suitable keto-ester precursor. This method leverages the availability of (5-chloro-2-methoxyphenyl)boronic acid as a coupling partner.

  • Starting Materials : A halogenated keto-ester (e.g., 5-bromo-5-oxovalerate ethyl ester) and (5-chloro-2-methoxyphenyl)boronic acid.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Base : Sodium carbonate (Na2CO3).
  • Solvent System : Mixture of tetrahydrofuran (THF) and water.
  • Reaction Conditions : Heating under reflux for approximately 23 hours under an inert atmosphere (argon).
  • Workup : Filtration, solvent evaporation, and purification by flash chromatography.
Parameter Details
Catalyst Pd(PPh3)4 (0.05 equiv)
Base Na2CO3 (approx. 2.5 equiv)
Solvent THF/water mixture
Temperature Reflux (~66°C for THF)
Reaction time 23 hours
Atmosphere Argon (inert)
Yield High (typically >90% for similar systems)

This method allows for the selective formation of the aryl-keto ester bond with good functional group tolerance and is suitable for the preparation of this compound when the appropriate halogenated keto-ester is available.

Oxidation and Functional Group Transformations of (5-Chloro-2-methoxyphenyl) Precursors

The synthesis of the key aromatic intermediate, (5-chloro-2-methoxyphenyl)boronic acid, is critical for the Suzuki coupling approach. It can be prepared and purified through:

  • Oxidation of (5-chloro-2-methoxyphenyl)boronic acid using hydrogen peroxide in ethanol at 80°C for 30 minutes, yielding 5-chloro-2-methoxyphenol with 99% yield.
  • Alternative oxidation using Oxone and ethylenediaminetetraacetic acid (EDTA) in acetone at 0–20°C over 24 hours, followed by acid workup, yielding 95% of the desired compound.

These intermediates are essential for subsequent coupling or acylation steps.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Limitations
Acetoacetic Ester Acylation Acetoacetic ester + aromatic acid chloride Ca/Ba/Sr compounds, alcohol deacetylation, 80–110°C High yield, scalable, well-established Requires acid chloride synthesis, long reaction time
Suzuki Coupling Halogenated keto-ester + (5-chloro-2-methoxyphenyl)boronic acid Pd(PPh3)4, Na2CO3, THF/H2O, reflux High selectivity, mild conditions Requires halogenated precursor, expensive catalyst
Oxidation of Boronic Acid (5-chloro-2-methoxyphenyl)boronic acid + oxidants H2O2 or Oxone, ethanol or acetone, 0–80°C High purity intermediates Multi-step, sensitive to conditions

Research Findings and Optimization Notes

  • The acylation/deacetylation method benefits from using an alcohol matching the ester alkyl group to prevent transesterification, significantly improving yield.
  • The metal catalyst amount is critical; too little leads to unreacted starting materials, too much causes by-products.
  • Suzuki coupling requires careful control of atmosphere and temperature to avoid palladium catalyst degradation and side reactions.
  • Purification steps such as acid washing and recrystallization are essential to remove metal residues and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Lead Compound in Drug Development
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate has demonstrated biological activity that makes it a candidate for drug development. Its structure allows it to interact with biological targets, potentially leading to the synthesis of novel therapeutic agents. Research indicates that compounds with similar structures exhibit various pharmacological effects, including antimicrobial and anticancer properties .

Case Study: Anticancer Activity
A notable study investigated the anticancer potential of compounds structurally related to this compound. In vitro experiments showed promising results in inhibiting cancer cell proliferation, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .

Agricultural Applications

Agricultural Chemicals
The compound's antimicrobial properties position it as a potential candidate for use in agricultural chemicals. It may be effective against various pathogens affecting crops, thereby improving yield and quality. The synthesis of derivatives could enhance its efficacy and broaden its application range.

Case Study: Antimicrobial Efficacy
In agricultural settings, preliminary studies have shown that similar compounds can effectively reduce fungal infections in crops. This suggests that this compound could be formulated into biopesticides or fungicides, providing an environmentally friendly alternative to traditional chemical pesticides .

Chemical Synthesis Applications

Intermediate in Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further modification, leading to the creation of more complex organic molecules. This versatility is essential for chemists looking to develop new materials or pharmaceuticals .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 5-(4-methoxyphenyl)-5-oxovalerateMethoxy group at para positionAntimicrobialLacks fluorine substitution
Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerateFluorine at meta positionAntioxidantDifferent substitution pattern affects activity
Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerateChlorine instead of fluorineAntifungalThienyl group introduces different reactivity

Safety and Handling Considerations

This compound is classified as a hazardous material, necessitating proper safety protocols during handling and storage. It is moisture-sensitive and should be stored away from oxidizing agents to prevent degradation .

Mechanism of Action

The mechanism of action of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro and methoxy substituents on the phenyl ring may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter chemical reactivity and biological interactions. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate C₁₄H₁₇ClO₄ 5-Cl, 2-OCH₃ 284.73 Intermediate for drug synthesis
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate C₁₃H₁₄ClFO₃ 4-Cl, 2-F 272.70 Lab reagent; purity: 97%
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ 3-Cl, 4-CH₃ 268.74 Research chemical; CAS 57992-89-9
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate C₁₄H₁₇FO₄ 5-F, 2-OCH₃ 268.28 Synthetic intermediate; MDL: MFCD09801992
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate C₁₃H₁₄F₂O₃ 3-F, 5-F 256.25 Research intermediate (CAS 898752-37-9)

Key Observations :

  • Chloro vs.
  • Methoxy Group Influence : The 2-methoxy group in the target compound and its fluoro analog provides electron-donating effects, which may stabilize intermediates in synthetic pathways or modulate interactions with hydrophobic enzyme pockets.

Biological Activity

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClO4
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 951886-69-4

The compound features a chloro and methoxy substituent on the phenyl ring, which may influence its biological activity by affecting its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing the active acid form, which may inhibit enzymes involved in inflammatory pathways or other cellular processes. This interaction can lead to a reduction in inflammatory mediators, positioning the compound as a potential anti-inflammatory agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. The chloro and methoxy groups may enhance its binding affinity to targets involved in inflammation, supporting its use in therapeutic applications aimed at reducing inflammatory responses.

Antioxidant Activity

This compound may also possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thus protecting cells from oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Below are key findings from recent research:

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains in vitro, suggesting potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines in cell culture models, indicating a mechanism for reducing inflammation.
Antioxidant Capacity Exhibited significant free radical scavenging activity compared to standard antioxidants in assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, and what methodological considerations are critical for yield optimization?

  • The compound is typically synthesized via esterification of 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid with ethanol using a strong acid catalyst (e.g., sulfuric acid) under reflux . For aryl group introduction, Friedel-Crafts acylation with chloro-methoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is employed . Key parameters include reaction time (6–12 hours), temperature (60–80°C), and stoichiometric control of reagents to minimize side products. Post-synthesis purification via distillation or recrystallization ensures ≥95% purity .

Q. How is this compound purified and characterized in academic settings?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors, while recrystallization in ethanol/water mixtures enhances crystallinity .
  • Characterization :

  • NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and ester functionality .
  • Mass spectrometry (ESI-MS) validates molecular weight ([M+H⁺]⁺ expected at ~300.7 g/mol) .
  • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% required for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

  • Structural analogs demonstrate lysophosphatidic acid (LPA) receptor antagonism , modulating cell proliferation and survival pathways . In vitro studies suggest potential anti-inflammatory activity via cyclooxygenase (COX) inhibition (IC₅₀ ~25 µM in macrophage models) . However, baseline cytotoxicity assays (e.g., MTT on HEK293 cells) are essential to rule off-target effects before further exploration .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining regioselectivity?

  • Continuous flow reactors improve scalability and reduce side reactions (e.g., over-acylation) by ensuring precise temperature control .
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolite-supported H⁺) enhance recyclability and reduce waste vs. traditional AlCl₃ .
  • DoE (Design of Experiments) methodologies identify critical factors (e.g., molar ratio, solvent polarity) affecting yield. For example, ethanol/THF (4:1 v/v) increases esterification efficiency by 15% .

Q. What is the impact of halogen substituent position (Cl, F) on biological activity and chemical reactivity?

  • Meta-chloro substituents (as in the target compound) enhance lipophilicity (logP ~3.2) and receptor binding vs. para-substituted analogs .
  • Fluorine introduction at adjacent positions (e.g., 3,5-difluoro) increases metabolic stability (t₁/₂ > 8 hours in murine models) but may reduce COX-2 selectivity .
  • Comparative SAR studies show that electron-withdrawing groups (Cl, F) stabilize ketone intermediates during nucleophilic attacks, influencing reaction pathways .

Q. What advanced analytical methods resolve structural ambiguities or data contradictions in reactivity studies?

  • X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the keto-ester configuration and substituent orientation .
  • Isothermal titration calorimetry (ITC) quantifies binding affinities to targets like LPA receptors, resolving discrepancies between enzyme inhibition and whole-blood assay results .
  • DFT calculations (e.g., Gaussian 09) model electronic effects of substituents on reaction transition states, explaining unexpected regioselectivity in Friedel-Crafts reactions .

Q. How can researchers address contradictions in reported biological activity across similar compounds?

  • Meta-analysis of IC₅₀ values : Compare data across standardized assays (e.g., PPi hydrolysis for TNAP inhibition ). For example, potency shifts in whole-blood vs. isolated enzyme assays may stem from plasma protein binding differences .
  • Proteomic profiling (e.g., kinome screens) identifies off-target interactions that explain divergent results .
  • Structural analogs : Test derivatives like Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate to isolate substituent-specific effects .

Q. What mechanistic insights exist for its interaction with lysophosphatidic acid (LPA) receptors?

  • Competitive binding assays (³H-LPA displacement) show moderate affinity (Kᵢ ~10 µM) for LPA₁/LPA₃ subtypes, suggesting partial antagonism .
  • Molecular docking (AutoDock Vina) predicts hydrogen bonding between the ketone oxygen and Arg3.28 residue in LPA₁’s binding pocket .
  • Downstream signaling analysis (Western blot for RhoA/ROCK pathways) confirms inhibition of LPA-induced cytoskeletal remodeling in fibroblast models .

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